molecular formula C14H20N2O B5180945 1-(2-phenylethyl)-3-piperidinecarboxamide

1-(2-phenylethyl)-3-piperidinecarboxamide

Cat. No. B5180945
M. Wt: 232.32 g/mol
InChI Key: XFPABKXIZOYZBL-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)-3-piperidinecarboxamide, also known as GW501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid and glucose metabolism. Despite its potential therapeutic benefits, GW501516 has gained significant attention in the sports community due to its performance-enhancing properties.

Mechanism of Action

1-(2-phenylethyl)-3-piperidinecarboxamide exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function.
Biochemical and Physiological Effects:
1-(2-phenylethyl)-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in animal models and cell cultures. It increases fatty acid oxidation and glucose uptake in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and glucose tolerance. It also reduces inflammation and oxidative stress by inhibiting the expression of pro-inflammatory cytokines and increasing the activity of antioxidant enzymes. Additionally, 1-(2-phenylethyl)-3-piperidinecarboxamide has been shown to improve exercise performance by increasing endurance and reducing fatigue.

Advantages and Limitations for Lab Experiments

1-(2-phenylethyl)-3-piperidinecarboxamide is a useful tool for studying the role of PPARδ in metabolic regulation and exercise physiology. It can be used to investigate the molecular mechanisms underlying its therapeutic effects and to identify potential targets for drug development. However, its performance-enhancing properties and potential for abuse make it a controversial substance, and caution should be exercised when interpreting its effects in animal models and human studies.

Future Directions

There are several areas of research that could benefit from further investigation of 1-(2-phenylethyl)-3-piperidinecarboxamide. These include the development of more selective PPARδ agonists with fewer side effects, the identification of novel targets for metabolic regulation, and the investigation of its effects on other tissues and organs beyond skeletal muscle and adipose tissue. Additionally, more studies are needed to determine the long-term safety and efficacy of 1-(2-phenylethyl)-3-piperidinecarboxamide in humans, particularly in the context of metabolic and cardiovascular diseases.

Synthesis Methods

1-(2-phenylethyl)-3-piperidinecarboxamide is a synthetic compound that can be prepared using various methods. The most common approach involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-(4-methylsulfonylphenyl)acetonitrile in the presence of a reducing agent such as iron powder. The resulting intermediate is then subjected to reductive amination with piperidine to obtain 1-(2-phenylethyl)-3-piperidinecarboxamide. Other methods involve the use of different starting materials and reaction conditions, but they all follow a similar synthetic pathway.

Scientific Research Applications

1-(2-phenylethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic benefits in various disease models. It has been shown to improve lipid and glucose metabolism, reduce inflammation, and protect against oxidative stress in animal models of obesity, diabetes, and cardiovascular diseases. Additionally, 1-(2-phenylethyl)-3-piperidinecarboxamide has been investigated for its role in regulating skeletal muscle metabolism and improving exercise performance. However, due to its performance-enhancing properties, 1-(2-phenylethyl)-3-piperidinecarboxamide has also been banned by the World Anti-Doping Agency (WADA) and is considered a prohibited substance in sports.

properties

IUPAC Name

1-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-14(17)13-7-4-9-16(11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPABKXIZOYZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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